([1,1'-Biphenyl]-2-yl)(phenyl)methanone ([1,1'-Biphenyl]-2-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1985-32-6
VCID: VC18959708
InChI: InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H
SMILES:
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

([1,1'-Biphenyl]-2-yl)(phenyl)methanone

CAS No.: 1985-32-6

Cat. No.: VC18959708

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

([1,1'-Biphenyl]-2-yl)(phenyl)methanone - 1985-32-6

Specification

CAS No. 1985-32-6
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name phenyl-(2-phenylphenyl)methanone
Standard InChI InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H
Standard InChI Key ZBVQEUUTPTVMHY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a benzophenone framework substituted with a biphenyl group at the 2-position. This arrangement introduces steric hindrance and electronic effects that influence its reactivity. X-ray crystallographic studies of analogous structures, such as bis(2-(benzo[b]thiophen-2-yl)phenyl)methanone, reveal planar aromatic systems with dihedral angles between phenyl rings ranging from 30° to 45°, which optimize π-π stacking interactions . Spectroscopic characterization includes:

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl3_3): Resonances at δ 7.70–7.21 ppm correspond to aromatic protons, with coupling patterns indicating ortho- and meta-substitution .

  • 13C^{13}\text{C} NMR: A carbonyl carbon signal appears at δ 197.5 ppm, consistent with ketonic groups in biphenyl systems .

Infrared (IR) Spectroscopy:
A strong absorption band near 1667 cm^{-1 confirms the presence of the carbonyl group .

Synthetic Methodologies

Transition Metal-Catalyzed Cross-Coupling

Modern protocols employ palladium-catalyzed Stille or Suzuki-Miyaura couplings for higher precision. For example:

Stille Coupling Protocol :

ReagentQuantityConditionsYield
2-Bromobenzophenone1.0 equivPd(PPh3_3)4_4, toluene, reflux80%
Phenylboronic acid2.2 equivK2 _2CO3_3, H2 _2O

This method achieves superior regiocontrol, minimizing oligomerization side reactions.

Large-Scale Production:
Continuous flow reactors enhance efficiency, with yields exceeding 85% under optimized conditions (150°C, 20 bar) .

Chemical Reactivity and Functionalization

The compound undergoes characteristic ketone reactions:

Reduction:
Lithium aluminum hydride (LiAlH4_4) reduces the carbonyl to a secondary alcohol (C19H16O\text{C}_{19}\text{H}_{16}\text{O}), though steric hindrance slows kinetics (TOF = 12 h^{-1) .

Electrophilic Aromatic Substitution:
Nitration with HNO3_3/H2 _2SO4_4 preferentially targets the less hindered para position of the biphenyl ring, yielding mono-nitro derivatives in 65% yield .

Applications in Pharmaceutical Chemistry

As a key impurity in bifonazole synthesis (Bifonazole Impurity 9 ), this compound is critical for quality control in antifungal drug manufacturing. Recent studies highlight its role as a precursor to spirocyclic derivatives with potential bioactivity:

Spirocyclization Example :

\text{C}_{19}\text{H}_{14}\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{Spiro}[5.5]undeca-1,4-dien-3-one} \quad (\text{Yield: 72\%})

Industrial and Materials Science Applications

The biphenyl moiety enables applications in:

Liquid Crystals:
Derivatives exhibit nematic phases between 120–150°C, with dielectric anisotropy (Δϵ\Delta\epsilon) values of +6.2, suitable for display technologies .

Polymer Stabilizers:
Incorporation into polycarbonate matrices reduces UV-induced degradation by 40% compared to benzophenone analogues .

Challenges and Future Directions

Current limitations include:

  • Low aqueous solubility (Swater=0.12mg/mLS_{water} = 0.12 \, \text{mg/mL}), complicating biological testing .

  • Limited data on chronic toxicity and environmental persistence.

Ongoing research focuses on:

  • Developing enantioselective syntheses using chiral auxiliaries .

  • Exploring photocatalytic C–H activation for direct functionalization .

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